molecular formula C12H26Cl2N2 B1421621 (1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1268990-75-5

(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride

Cat. No. B1421621
CAS RN: 1268990-75-5
M. Wt: 269.25 g/mol
InChI Key: BIFQQTPTBGLCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride” consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 269.254 Da .

Scientific Research Applications

Biased Agonists of Serotonin Receptors

A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. The compounds showed potential as antidepressant drug candidates due to their high receptor affinity, selectivity, and robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Synthesis of Piperidine Derivatives

Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, demonstrating a method for creating substituted diamino alcohols and other piperidine derivatives (Froelich et al., 1996).

Synthesis of Methanamine Compounds

Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, demonstrating the potential of such compounds for various applications, including in medicinal chemistry (Shimoga et al., 2018).

Bromination and Cyanation Reactions

Jasouri et al. (2010) investigated the bromination of 4-chloro-1-indanone, leading to the synthesis of derivatives like (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This highlights the versatility of methanamine compounds in chemical reactions (Jasouri et al., 2010).

Zinc Complexes for Polymerization

Kwon et al. (2015) focused on zinc complexes with methanamine derivatives, which showed potential in the ring-opening polymerization of rac-lactide, indicating their applicability in polymer chemistry (Kwon et al., 2015).

Enantioselective Iso-Pictet-Spengler Reactions

Schönherr and Leighton (2012) reported on iso-Pictet-Spengler reactions involving methanamine derivatives, contributing to the field of asymmetric synthesis and expanding the potential of these compounds in medicinal chemistry (Schönherr & Leighton, 2012).

Diiron(III) Complexes in Catalysis

Sankaralingam and Palaniandavar (2014) synthesized diiron(III) complexes involving methanamine ligands, exploring their use as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQQTPTBGLCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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